![molecular formula C30H28N4O3S B2471006 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 2034352-97-9](/img/structure/B2471006.png)
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been studied for their antitumor activities .
Synthesis Analysis
These compounds were synthesized via structural modifications of tazemetostat . The synthesis process was optimized by varying solvents, catalysts, and the use of microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is based on the thieno[3,2-d]pyrimidine core, with various substitutions at different positions . The structure–activity relationship (SAR) studies indicate that certain moieties are more suitable for improving the antitumor activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include various steps, each introducing different functional groups to the thieno[3,2-d]pyrimidine core . The exact reactions would depend on the specific substitutions being introduced.Scientific Research Applications
Synthesis and Biological Activity
- A study outlines the synthesis of a series of pyrimidine derivatives, including compounds similar to the chemical , and their evaluation for anti-inflammatory and analgesic activities. Some derivatives have shown promising results in these areas, highlighting the compound's potential for therapeutic use (Sondhi et al., 2009).
- Another research avenue explores the synthesis and in vitro cytotoxic activity of certain pyrimidin-4-yl-1H-pyrazol-1-yl acetamide derivatives against cancer cell lines. One compound exhibited appreciable growth inhibition against eight cancer cell lines, suggesting the compound's utility in cancer research (Al-Sanea et al., 2020).
- The compound's framework has also been incorporated into the design of selective radioligands for imaging translocator proteins with PET, indicating its significance in diagnostic applications and neurological research (Dollé et al., 2008).
Antimicrobial and Antitumor Applications
- Research into thiazoles and their fused derivatives, including similar compounds, has demonstrated antimicrobial activities against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
- Synthesis and assessment of heterocycles incorporating a thiadiazole moiety, based on a similar molecular structure, have shown insecticidal activities against the cotton leafworm, pointing towards its agricultural applications (Fadda et al., 2017).
Chemical Synthesis and Optimization
- Studies on the chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing intermediates for antimalarial drugs also highlight the compound's relevance in synthesizing pharmaceutically important molecules (Magadum & Yadav, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. EZH2 is often associated with cancer progression, making it a significant target for antitumor agents .
Mode of Action
The compound interacts with EZH2, inhibiting its function . This interaction can lead to changes in gene expression, potentially slowing or stopping the growth of cancer cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways, which are crucial for regulating gene expression . By altering these pathways, the compound can influence the behavior of cancer cells, including their proliferation and migration .
Result of Action
The compound’s action results in significant effects on cancer cells. It has been shown to affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects could contribute to its potential as an antitumor agent .
Future Directions
The research indicates that these compounds have promising antitumor activities, suggesting that they could be further optimized and evaluated as potential new cancer treatments . Future research could also explore other potential applications of these compounds, based on their chemical properties and biological activities.
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-3-20-9-8-12-22(17-20)32-26(35)19-38-30-33-27-25(21-10-6-5-7-11-21)18-31-28(27)29(36)34(30)23-13-15-24(16-14-23)37-4-2/h5-18,31H,3-4,19H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJSNGGUFXPTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)NC=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2470925.png)
![4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470926.png)

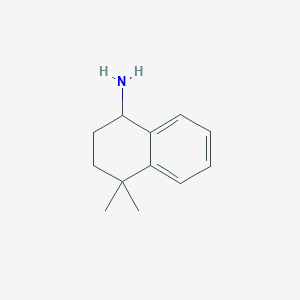
![N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B2470933.png)
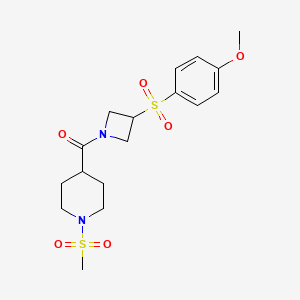
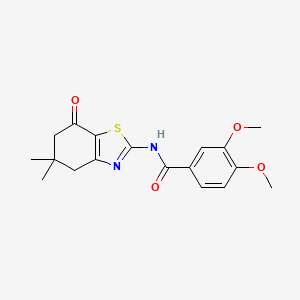
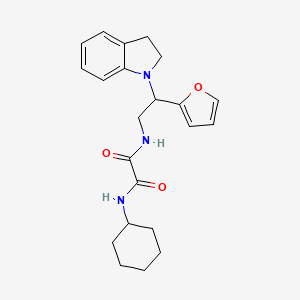
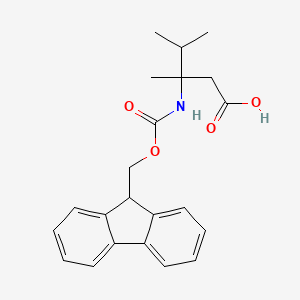
![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2470940.png)
![2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2470944.png)
